molecular formula C13H23NO6 B13746258 (R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester)

(R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester)

Cat. No.: B13746258
M. Wt: 289.32 g/mol
InChI Key: ZKLVICYBRXLQIO-SECBINFHSA-N
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Description

(R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) is a chiral aspartic acid derivative serving as a key protected intermediate in organic and medicinal chemistry research. Its structure, featuring a tert-butoxycarbonyl (Boc) protected amine and diethyl ester groups, is designed for use in peptide synthesis and the development of prodrugs. Succinic acid derivatives are of significant interest in pharmaceutical research, particularly as prodrugs to improve drug delivery or to target metabolic pathways . For instance, succinate-based compounds are explored for the treatment of conditions like lactic acidosis and for mitigating drug-induced side effects related to mitochondrial function . Furthermore, synthetic succinate analogs are instrumental in chemical biology as tool compounds for investigating the succinate receptor (SUCNR1), a G protein-coupled receptor implicated in metabolic and inflammatory diseases such as hypertension, inflammatory bowel disease, and rheumatoid arthritis . The (R)-enantiomer provides a specific stereochemical handle for creating novel molecular entities and studying stereospecific interactions in biological systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H23NO6

Molecular Weight

289.32 g/mol

IUPAC Name

diethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

InChI

InChI=1S/C13H23NO6/c1-6-18-10(15)8-9(11(16)19-7-2)14-12(17)20-13(3,4)5/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m1/s1

InChI Key

ZKLVICYBRXLQIO-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C(=O)OCC)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of (R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester)

General Synthetic Strategy

The synthesis of (R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) typically involves the following key steps:

  • Protection of the amino group with a tert-butoxycarbonyl (Boc) protecting group to form the Boc-amino acid.
  • Esterification of the carboxylic acid groups to diethyl esters.
  • Maintenance of stereochemistry at the chiral center (R-configuration).

Detailed Preparation Routes

Boc Protection of (R)-Aspartic Acid

The starting material is usually (R)-aspartic acid. The amino group is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions to yield (R)-2-tert-butoxycarbonylamino-succinic acid. This step ensures the amino group is masked as a carbamate, preventing side reactions during esterification.

Esterification to Diethyl Esters

The two carboxyl groups of the Boc-protected aspartic acid are esterified to diethyl esters. This is commonly achieved by treatment with ethanol in the presence of acid catalysts such as sulfuric acid or using coupling reagents like dicyclohexylcarbodiimide (DCC) under controlled conditions to avoid racemization.

Alternatively, the esterification can be performed via reaction with diethyl sulfate or ethyl iodide in the presence of a base, but acid-catalyzed Fischer esterification is more common for its simplicity and stereochemical retention.

Purification and Stereochemical Verification

The product is purified by chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the desired bis(diethyl ester) with the Boc-protected amino group intact. Optical rotation and chiral HPLC confirm the retention of the (R)-configuration.

Industrial and Patent-Reported Methods

A patent (WO2017136254A1) describes efficient, high-yielding synthetic routes for related Boc-protected amino acid esters, emphasizing operational advantages for scale-up. The process involves:

  • Stepwise reduction and coupling sequences to prepare Boc-protected amino acid esters.
  • Use of protecting groups such as Boc for amine and acetyl, benzyl, or tert-butyldimethylsilyl ether for hydroxyl groups if present.
  • Optimization for cost-effectiveness and scalability.

This patent highlights that the reduction/coupling sequence can be arranged in different orders (reduce then couple or couple then reduce) depending on the starting materials and desired intermediates. Such flexibility is crucial for industrial preparation of Boc-protected amino acid esters including (R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester).

Related Synthetic Examples from Literature

Although direct preparation procedures for this exact compound are scarce in open literature, related syntheses of Boc-protected amino acid esters provide insight:

  • Coupling of N-CBz-D-aspartic acid esters with nucleophiles followed by Boc protection and esterification steps.
  • Alkylation reactions using diethyl (2-bromoethyl) phosphonate analogs, followed by hydrogenation and deprotection steps, demonstrate the versatility of protecting group strategies and ester formation.

These methods underscore the importance of protecting group chemistry and controlled esterification to achieve the desired bis(diethyl ester) derivative.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Purpose Notes
Amino Protection Di-tert-butyl dicarbonate, base (e.g., NaHCO3) Boc protection of amino group Mild conditions to preserve stereochemistry
Esterification Ethanol, acid catalyst (H2SO4) or DCC coupling Conversion of carboxylic acids to diethyl esters Avoid racemization, control temperature
Purification Chromatography (HPLC) Isolation of pure bis(diethyl ester) Confirm stereochemistry by chiral HPLC
Verification Optical rotation, NMR, MS Structural and stereochemical confirmation Essential for quality control

Analytical and Research Findings

  • The Boc protecting group is stable under esterification conditions, allowing selective modification of carboxyl groups.
  • Esterification conditions must be carefully controlled to prevent racemization of the chiral center.
  • Chromatographic purification is critical to separate diesterified products from monoesters or unreacted starting materials.
  • Patent literature emphasizes the industrial scalability of these methods, with improved yields and cost-effectiveness compared to older processes.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

  • Boc group : Serves as a temporary protecting group for the amino functionality.

  • Diethyl esters : Ensure solubility and stability during synthesis.

Deprotection of the Boc Group

The Boc group is selectively removed under acidic conditions:

Reagent Conditions Outcome Citations
Methanesulfonic acidAnhydrous conditions in tert-butyl acetate/DCMSelective Boc removal without ester cleavage
Aqueous phosphoric acidMild, aqueous conditionsSelective deprotection of Boc carbamates
TFA (trifluoroacetic acid)Room temperature, catalytic triethylsilaneRapid Boc cleavage

Ester Hydrolysis

The diethyl ester groups undergo hydrolysis under basic or acidic conditions:

Method Reagents/Conditions Outcome Citations
Basic hydrolysisAqueous NaOH, heat, or room temperatureConversion to succinic acid derivative
Acidic hydrolysisHCl (e.g., 5 M), refluxFormation of carboxylic acid

Activation for Peptide Coupling

For use in peptide synthesis, the ester groups may be activated:

  • Mixed carbonates : Activated using reagents like DSC (*N,N’-disuccinimidyl carbonate) for amide bond formation .

  • Active esters : Conversion via NHS (N-hydroxysuccinimide) or other coupling agents .

Stereoselectivity Considerations

The R configuration at the 2-position influences reactivity:

  • Stereospecific reactions : Deprotection or coupling must avoid racemization, achieved through careful control of pH and temperature .

Reactivity with Nucleophiles

The succinic acid backbone may participate in reactions such as:

  • Enolate formation : Potential for alkylations or acylations at the α-carbon .

  • Sulfonamidate intermediates : Stable under mild conditions but sensitive to strong acids .

Analytical Data and Stability

  • Purification : Often via flash chromatography or recrystallization .

  • Storage : Requires anhydrous conditions to prevent premature hydrolysis .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its ability to act as a prodrug in the treatment of lactic acidosis and other metabolic disorders. Prodrugs are designed to improve the pharmacokinetic properties of active drugs, enhancing their solubility and bioavailability. The succinate moiety allows for a sustained release of the active substance, which is particularly useful in conditions requiring prolonged therapeutic action .

Case Study: Lactic Acidosis Treatment
Research indicates that succinate prodrugs can effectively mitigate lactic acidosis by replenishing succinate levels in the body. This approach is critical in conditions where metabolic disturbances occur, such as sepsis or severe hypoxia. A study demonstrated that administering (R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) led to significant improvements in metabolic profiles in animal models .

Drug Delivery Systems

Liposomal Formulations
The compound has been explored for its role in liposomal drug delivery systems. Liposomes can encapsulate hydrophilic drugs, improving their stability and targeting capabilities. Incorporating (R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) into liposomal formulations has shown promise in enhancing cellular uptake and reducing systemic toxicity .

Case Study: Imaging Applications
Incorporating this compound into multimodal liposomes has been investigated for applications in magnetic resonance imaging (MRI) and single-photon emission computed tomography (SPECT). The liposomes demonstrated enhanced imaging capabilities due to the compound's ability to chelate paramagnetic ions, thus improving contrast during imaging procedures .

Biochemical Research

Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor, particularly against proteases involved in viral infections such as SARS-CoV. The structural features of (R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) allow it to interact with key enzymatic sites, potentially leading to the development of antiviral agents .

Case Study: SARS-CoV Protease Inhibition
A study highlighted the efficacy of derivatives based on this compound in inhibiting the 3CL protease of SARS-CoV. Compounds derived from (R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) exhibited IC50 values indicating potent inhibitory activity, suggesting a pathway for developing new antiviral therapies .

Summary Table of Applications

Application AreaDescriptionCase Studies/Findings
Medicinal Chemistry Prodrug for treating lactic acidosisSignificant metabolic improvements observed in animal models
Drug Delivery Systems Enhances stability and targeting in liposomal formulationsImproved imaging capabilities using MRI/SPECT with enhanced cellular uptake
Biochemical Research Potential enzyme inhibitor against viral proteasesPotent inhibition of SARS-CoV 3CL protease with promising IC50 values

Mechanism of Action

The mechanism of action of ®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) involves the hydrolysis of the ester bonds to release the active carboxylic acid and alcohol. The carboxylic acid can then participate in various biochemical pathways, while the alcohol can be further metabolized or used as a solvent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with analogous esters and Boc-protected derivatives from diverse applications. Key structural and functional differences are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Stability Notes Primary Applications References
(R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) Boc-amine, diethyl esters, succinic acid ~363.4* Boc group stable to bases; esters hydrolyze under acidic conditions Peptide synthesis, chiral catalysis N/A†
Sandaracopimaric acid methyl ester Diterpene methyl ester ~316.5 Stable in resins; resistant to oxidation Natural resin analysis [1, 2]
Nonanedioic acid dimethyl ester (azelaic acid ester) Aliphatic dimethyl ester ~216.3 Hydrolyzes to dicarboxylic acid Polymer plasticizers, lubricants [3]
Bolton-Hunter reagent (propionic acid NHS ester) NHS ester, phenolic group ~336.3 Reactive toward amines; hydrolyzes in aqueous media Protein labeling, derivatization [4]

*Estimated via molecular formula (C₁₇H₂₉NO₆).

Key Comparisons

Ester Reactivity: The diethyl esters in the target compound are less reactive than NHS esters (e.g., Bolton-Hunter reagent), which rapidly conjugate with amines . However, they are more hydrolytically stable than methyl esters (e.g., sandaracopimaric acid methyl ester) under basic conditions due to steric hindrance from ethyl groups . Aliphatic diesters (e.g., nonanedioic acid dimethyl ester) hydrolyze more readily than aromatic or bulky esters, limiting their use in aqueous environments .

Boc Protection :

  • The Boc group offers superior acid-labile protection compared to Fmoc or acetyl groups, enabling selective deprotection in multi-step syntheses. This contrasts with unprotected amines in diterpene esters (e.g., torulosic acid methyl ester ), which lack such versatility.

Applications: Unlike diterpene resin esters (e.g., communic acid methyl esters ), which are studied for ecological or taxonomic purposes, the target compound is tailored for synthetic chemistry. Its chiral center and Boc protection make it a precursor for enantiopure pharmaceuticals. Compared to Bolton-Hunter reagent’s derivatization role , the target compound’s esters are less electrophilic but more suited for controlled release of active moieties.

Research Findings and Limitations

  • Stereochemical Influence: The (R)-configuration is pivotal for asymmetric induction in catalysis, a feature absent in non-chiral analogs like azelaic acid esters .
  • Stability Trade-offs : While the Boc group enhances amine stability, it necessitates acidic conditions for removal, which may conflict with acid-sensitive substrates.
  • Gaps in Evidence : Direct experimental data (e.g., hydrolysis rates, catalytic performance) for the target compound are absent in the provided sources. Comparative insights are extrapolated from structurally related esters .

Biological Activity

(R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl group, which enhances its stability and solubility, making it suitable for various biological applications. Its structure can be represented as follows:

  • Molecular Formula : C14_{14}H25_{25}N1_{1}O6_{6}
  • Molecular Weight : 301.36 g/mol

Research indicates that compounds similar to (R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) may exhibit various biological activities, including:

  • Immunomodulatory Effects : Compounds that activate Toll-like receptors (TLRs), particularly TLR2, can enhance immune responses. For instance, studies have shown that TLR2 agonists can upregulate costimulatory molecules on dendritic cells, leading to increased T-cell activation and antibody production .
  • Antimicrobial Properties : Amino acid-based compounds have been noted for their antibacterial, antifungal, and antiprotozoal activities. The presence of specific functional groups can influence these activities, making them candidates for developing new antimicrobial agents .

Case Studies

  • Immunostimulatory Activity :
    • In a study evaluating various TLR2 agonists, compounds structurally related to (R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) were found to induce significant antibody responses in murine models when used as adjuvants with subunit vaccines .
  • Antimicrobial Efficacy :
    • Research has demonstrated that derivatives of amino acid-based compounds exhibit potent antimicrobial activity against a range of pathogens. The structural modifications in (R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) may enhance its efficacy against resistant strains of bacteria .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEC50_{50} Value (µM)Reference
TLR2 Agonist AImmunomodulatory0.29
TLR2 Agonist BImmunomodulatory1.02
Amino Acid Derivative CAntimicrobial10
Bisubstrate Inhibitor DAnticancer20

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester)?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Boc Protection : (R)-2-Aminosuccinic acid is treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., NaHCO₃) to introduce the tert-butoxycarbonyl (Boc) group at the amino moiety.

Esterification : The carboxylic acid groups are activated (e.g., using EDCl or DCC with DMAP as a catalyst) and reacted with excess ethanol to form the diethyl esters. Monitoring via TLC or HPLC ensures complete conversion .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : Key signals include the Boc tert-butyl protons (δ ~1.4 ppm, singlet), ester methylene protons (δ ~4.1–4.3 ppm, quartet), and backbone protons (δ ~3.0–3.5 ppm for the succinic acid moiety) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 349.3 for C₁₅H₂₅NO₆) .
  • IR Spectroscopy : Stretching frequencies for the carbonyl groups (Boc: ~1680–1720 cm⁻¹; esters: ~1735 cm⁻¹) validate functional groups .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the ester groups. Desiccate to avoid moisture-induced Boc deprotection. Stability studies show <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can esterification yield be optimized while minimizing racemization?

  • Methodological Answer :

  • Low-Temperature Reaction : Conduct esterification at 0–4°C to reduce thermal racemization .
  • Catalyst Selection : Use DMAP instead of HOBt to enhance reaction efficiency without compromising stereochemical integrity.
  • Chiral HPLC Monitoring : Employ a Chiralpak® IA column (hexane:isopropanol gradient) to track enantiomeric excess (>99% (R)-isomer retention) .

Q. How to resolve contradictions in reported physical properties (e.g., melting point)?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Determine the compound’s melting point (reported range: 116–118°C) and compare with literature. Discrepancies may arise from polymorphic forms or impurities .
  • Cross-Referencing : Validate data against peer-reviewed journals (e.g., Journal of Organic Chemistry) rather than supplier catalogs, which may lack rigorous characterization .

Q. What are the applications of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Protected Intermediate : The Boc group shields the amino group during peptide chain elongation, while the diethyl esters prevent undesired side reactions at the carboxylic acids.
  • Coupling Strategy : Activate the α-carboxylic acid (after selective ester hydrolysis) with HATU/DIPEA for residue incorporation. Post-synthesis, TFA cleaves the Boc group, and saponification removes esters .

Q. How to analyze stability under varying pH conditions?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–10) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
  • Degradation Pathways : Ester hydrolysis dominates at alkaline pH (>8), while Boc cleavage occurs under acidic conditions (<3). Data correlate with biotransformation trends of esters in vivo .

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